molecular formula C8H12ClNO3 B13038199 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride

4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride

Cat. No.: B13038199
M. Wt: 205.64 g/mol
InChI Key: RKANTXGTMRSPRR-UHFFFAOYSA-N
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Description

4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is a bicyclic pyrrole derivative characterized by a fused cyclopentane-pyrrolidone scaffold with a carboxylic acid group at position 1 and a ketone at position 3. Its hydrochloride salt enhances solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in targeting inflammation and pain pathways. The compound’s synthesis typically involves cyclization and functionalization steps, as inferred from analogous procedures in and , where Suzuki coupling and EDC·HCl-mediated reactions are employed for related pyrrole derivatives .

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c10-6-2-1-4-5(6)3-9-7(4)8(11)12;/h4-5,7,9H,1-3H2,(H,11,12);1H

InChI Key

RKANTXGTMRSPRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1C(NC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that allow for the efficient and economical synthesis of pyrrole derivatives. These methods often use readily available starting materials and catalysts to achieve high yields and selectivity . The use of metal-catalyzed reactions, such as those involving manganese or copper complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Mechanism of Action

The mechanism of action of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary, but they often include key signaling pathways related to cell growth, apoptosis, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs:

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619)

5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid derivatives

Property 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic Acid Hydrochloride cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate RS-37619 5-Aroyl Derivatives
Molecular Formula C₈H₁₁NO₃·HCl C₁₂H₁₉NO₃ C₁₄H₁₂N₂O₃ Variable (e.g., C₁₅H₁₄N₂O₃)
Molecular Weight (g/mol) 213.64 225.28 256.26 ~250–300
Key Functional Groups Carboxylic acid (HCl salt), 4-oxo tert-Butyl ester, 5-oxo Benzoyl, carboxylic acid Aroyl, carboxylic acid
Solubility High (due to hydrochloride salt) Moderate (ester group reduces polarity) Low to moderate Variable (depends on aroyl substituent)
Synthetic Route Cyclization + HCl salt formation Suzuki coupling, ester protection Acylation + cyclization QSAR-optimized aroyl substitution

Pharmacological and Toxicological Profiles

Activity and Selectivity
  • The hydrochloride salt may improve absorption compared to neutral analogs.
  • RS-37619 : Demonstrated potent analgesic and anti-inflammatory effects in preclinical studies, with ED₅₀ values comparable to indomethacin but lower gastrointestinal toxicity .
  • 5-Aroyl Derivatives : QSAR models (adjusted R² = 0.9022) highlight that electron-withdrawing aroyl groups enhance anti-inflammatory activity .
Toxicity
  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • RS-37619 : Lower ulcerogenic risk compared to traditional NSAIDs, attributed to reduced acidity .
  • 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic Acid Hydrochloride : Expected higher acute toxicity (oral Category 4) due to HCl salt, but improved target engagement may lower required doses.

Stability and Reactivity

  • The tert-butyl ester analog is stable under recommended storage conditions but hydrolyzes in acidic environments to release carboxylic acid .
  • The hydrochloride salt is hygroscopic, requiring controlled humidity during storage.

Biological Activity

4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride (CAS Number: 783325-84-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure consists of a cyclopentane fused with a pyrrole ring, which is known to influence its pharmacological properties. Recent studies have explored its antioxidant, neuroprotective, and anticancer activities, highlighting its potential therapeutic applications.

PropertyValue
Molecular FormulaC8_8H12_{12}ClNO3_3
Molecular Weight205.64 g/mol
CAS Number783325-84-8

Antioxidant Activity

Recent research indicates that pyrrole derivatives, including 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride, exhibit significant antioxidant properties. A study demonstrated that these compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA) . The ability to modulate oxidative stress is crucial in neuroprotection, particularly in conditions such as Parkinson's disease.

Neuroprotective Effects

The neuroprotective potential of pyrrole derivatives has been evaluated in various in vitro models. For instance, compounds similar to 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride were shown to prevent apoptosis in neuronal cells subjected to oxidative stress. Specifically, pretreatment with these compounds reduced the percentage of apoptotic cells significantly compared to control groups exposed to neurotoxins .

Case Study: Neuroprotection in Parkinson's Disease Models

In a controlled study involving PC12 cells, the effects of pyrrole derivatives on cell viability were assessed under oxidative stress conditions induced by 6-OHDA. The results indicated that:

  • Cell Viability : Compounds A and B at concentrations of 0.5 µM and above significantly reversed the cytotoxic effects of 6-OHDA.
  • ROS Levels : The treatment led to a notable decrease in intracellular ROS levels, suggesting a protective mechanism against oxidative damage.

These findings suggest that the compound may serve as a promising candidate for further development in neurodegenerative disease therapies.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. A related compound demonstrated potent antiproliferative effects against various cancer cell lines with IC5050 values ranging from 10 to 16 nM . The mechanism involves disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeObservations
AntioxidantInhibits lipid peroxidation; reduces ROS levels
NeuroprotectivePrevents apoptosis in neuronal models
AnticancerPotent antiproliferative effects against cancer cell lines

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